molecular formula C24H18N2O4S B2727726 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate CAS No. 877637-53-1

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1'-biphenyl]-4-yl)acetate

Cat. No. B2727726
CAS RN: 877637-53-1
M. Wt: 430.48
InChI Key: DIMJYCUTDDNVEI-UHFFFAOYSA-N
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Description

“4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-([1,1’-biphenyl]-4-yl)acetate” is a potent APJ functional antagonist in cell-based assays . It has been discovered and characterized as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H11N3O6S . The InChI code for this compound is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.36 . It is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Pyrimidine-Linked Heterocyclic Compounds : Research indicates the synthesis of pyrimidine-linked compounds utilizing microwave irradiation, revealing their potential for insecticidal and antibacterial applications (Deohate & Palaspagar, 2020).

  • Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, including those with 4-oxo-pyran structures, have been evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting their potential in medical applications (Rahmouni et al., 2016).

  • Antioxidant Activity : Compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, akin to the chemical structure , have demonstrated notable antioxidant activities, comparing favorably with ascorbic acid (El‐Mekabaty, 2015).

Chemical Synthesis and Reactivity

  • Synthetic Applications in Chemistry : Studies show the use of related pyran compounds as synthons for creating diverse chemical structures, indicating the versatility of such compounds in chemical synthesis (Ram & Goel, 1996).

  • Development of PDE9A Inhibitors : Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives has led to the development of selective brain penetrant PDE9A inhibitors, showcasing the relevance of these compounds in neuropharmacology (Verhoest et al., 2012).

  • Antimicrobial Activity : Synthesis of coumarin pyrazole pyrimidine derivatives, related to the core structure , has been explored for their antimicrobial properties against various microorganisms (Laxmi et al., 2012).

Pharmaceutical and Medicinal Chemistry

  • Anticonvulsant Drug Development : The compound Epimidin, containing a pyrazolo[3,4-d]pyrimidin-4-one structure, has been identified as a promising anticonvulsant drug candidate, exemplifying the potential medical uses of related compounds (Severina et al., 2021).

Mechanism of Action

This compound acts as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system has emerged as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease .

Safety and Hazards

The safety information available indicates that this compound should be handled with caution, as represented by the GHS07 pictogram . The signal word for this compound is "Warning" .

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-phenylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4S/c27-21-14-20(16-31-24-25-11-4-12-26-24)29-15-22(21)30-23(28)13-17-7-9-19(10-8-17)18-5-2-1-3-6-18/h1-12,14-15H,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJYCUTDDNVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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